molecular formula C11H12F3NO B2610745 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide CAS No. 77970-72-0

2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide

Cat. No.: B2610745
CAS No.: 77970-72-0
M. Wt: 231.218
InChI Key: FWQLKTZKHXGJHE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide is an organic compound with the molecular formula C11H12F3NO It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, along with a phenylpropyl substituent

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of a trifluoroacetylating agent with 3-phenylpropylamine, followed by an amide formation reaction . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide: Similar structure but with a fluorophenyl group instead of a phenylpropyl group.

    2,2,2-Trifluoro-N-(3-chlorophenyl)acetamide: Contains a chlorophenyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10(16)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQLKTZKHXGJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9.37 g (69.3 mM) of 3-phenylpropylamine and 14 ml (100.4 mM) of triethylamine in acetonitrile (70 ml) was added 16.4 ml (122.7 mM) of ethyl trifluoroacetate at room temperature and the mixture was stirred at the prevailing temperature for 2 hours. The solvent was then distilled off and the residue was diluted with ethyl acetate and washed with water and saturated aqueous solution of sodium chloride. The organic layer was dried over MgSO4 and the solvent was distilled off under reduced pressure to provide the title compound.
Quantity
9.37 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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